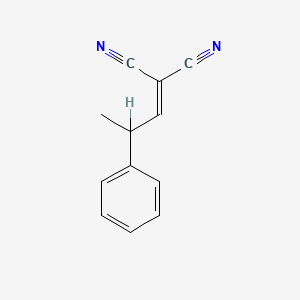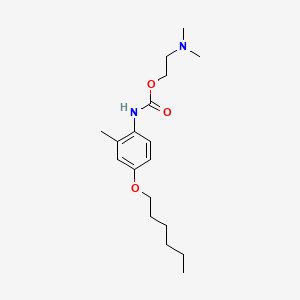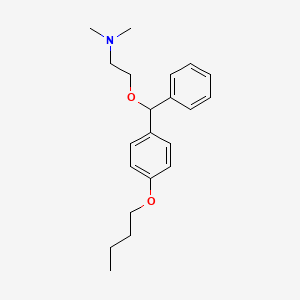![molecular formula C31H21Br2N3 B13781906 4-anthracen-9-yl-2,6-bis[6-(bromomethyl)pyridin-2-yl]pyridine](/img/structure/B13781906.png)
4-anthracen-9-yl-2,6-bis[6-(bromomethyl)pyridin-2-yl]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-anthracen-9-yl-2,6-bis[6-(bromomethyl)pyridin-2-yl]pyridine is a complex organic compound that features an anthracene moiety and two bromomethyl-pyridine groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-anthracen-9-yl-2,6-bis[6-(bromomethyl)pyridin-2-yl]pyridine typically involves multiple steps. One common method starts with the bromination of 2,6-dimethylpyridine to form 2,6-bis(bromomethyl)pyridine . This intermediate is then reacted with 4-anthracen-9-ylpyridine under nucleophilic substitution conditions to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent, and catalyst to ensure high yield and purity.
化学反応の分析
Types of Reactions
4-anthracen-9-yl-2,6-bis[6-(bromomethyl)pyridin-2-yl]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl groups can be substituted with other nucleophiles.
Oxidation and Reduction: The anthracene moiety can participate in redox reactions.
Coupling Reactions: The pyridine rings can engage in coupling reactions with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiols can be used under mild conditions.
Oxidation: Strong oxidizing agents like potassium permanganate can be employed.
Coupling: Palladium-catalyzed coupling reactions are common for modifying the pyridine rings.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while oxidation of the anthracene moiety could produce anthraquinone derivatives.
科学的研究の応用
4-anthracen-9-yl-2,6-bis[6-(bromomethyl)pyridin-2-yl]pyridine has several applications in scientific research:
Materials Science: It can be used in the synthesis of novel organic materials with unique electronic properties.
Medicinal Chemistry: The compound’s structure allows for the exploration of its potential as a pharmacophore in drug design.
Biological Studies: Its derivatives can be used as probes in biochemical assays to study molecular interactions.
作用機序
The mechanism of action of 4-anthracen-9-yl-2,6-bis[6-(bromomethyl)pyridin-2-yl]pyridine is largely dependent on its application. In materials science, its electronic properties are of primary interest, while in medicinal chemistry, its interaction with biological targets such as enzymes or receptors is crucial. The bromomethyl groups can act as reactive sites for further functionalization, allowing the compound to interact with various molecular targets.
類似化合物との比較
Similar Compounds
- 4-anthracen-9-yl-2,6-bis[3-(bromomethyl)pyrazol-1-yl]pyridine
- 2,6-bis(bromomethyl)pyridine
- 2-bromo-6-methylpyridine
Uniqueness
What sets 4-anthracen-9-yl-2,6-bis[6-(bromomethyl)pyridin-2-yl]pyridine apart is its combination of an anthracene moiety with bromomethyl-pyridine groups. This unique structure imparts specific electronic and steric properties that can be exploited in various applications, making it a versatile compound in both research and industrial contexts.
特性
分子式 |
C31H21Br2N3 |
|---|---|
分子量 |
595.3 g/mol |
IUPAC名 |
4-anthracen-9-yl-2,6-bis[6-(bromomethyl)pyridin-2-yl]pyridine |
InChI |
InChI=1S/C31H21Br2N3/c32-18-23-9-5-13-27(34-23)29-16-22(17-30(36-29)28-14-6-10-24(19-33)35-28)31-25-11-3-1-7-20(25)15-21-8-2-4-12-26(21)31/h1-17H,18-19H2 |
InChIキー |
GWGJBYZTNGPJLZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C4=CC(=NC(=C4)C5=CC=CC(=N5)CBr)C6=CC=CC(=N6)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


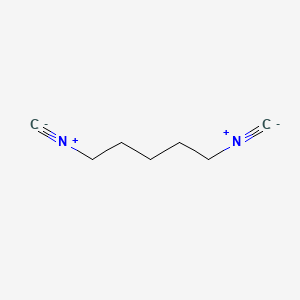
![Acetamide,2-[(5-nitro-pyridin-2-YL)amino]-](/img/structure/B13781824.png)

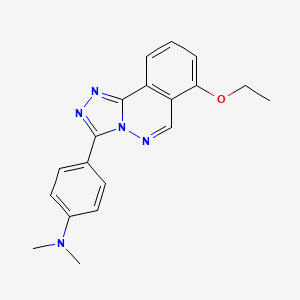
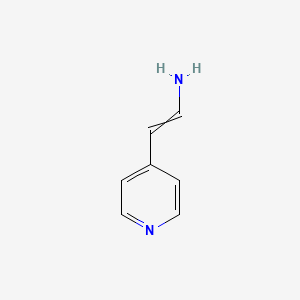
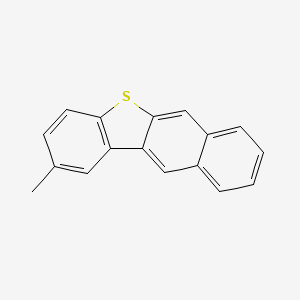
![1H-Benzimidazole, 1-[4-(10-[1,1'-biphenyl]-4-yl-9-anthracenyl)phenyl]-2-ethyl-](/img/structure/B13781857.png)

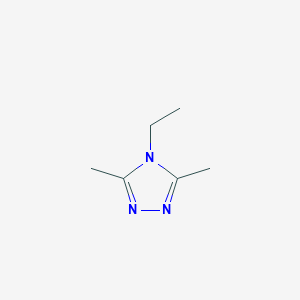
![9,10-Dimethyl-9,10-dihydro-9,10-[1,2]benzenoanthracene-2,3,6,7-tetraol](/img/structure/B13781879.png)

